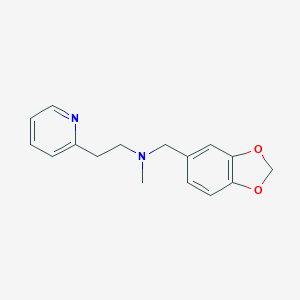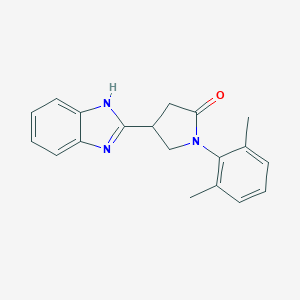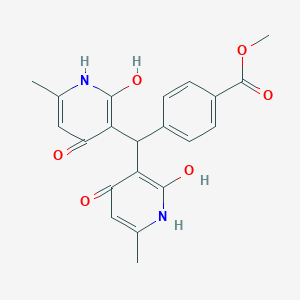![molecular formula C20H24N2O2 B368105 (1-{2-[4-(Metilpropil)fenoxi]etil}bencimidazol-2-il)metan-1-ol CAS No. 853752-70-2](/img/structure/B368105.png)
(1-{2-[4-(Metilpropil)fenoxi]etil}bencimidazol-2-il)metan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol, also known as MBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Farmacéuticos: Antihistamínico
Los derivados de benzimidazol como la Bilastina son conocidos por sus propiedades antihistamínicas, utilizadas para tratar reacciones alérgicas .
Actividad Antimicrobiana
Estos compuestos se han estudiado por su potencial como agentes antimicrobianos, dirigidos a diversas infecciones bacterianas y fúngicas .
Agentes Antitumorales
La investigación sugiere que los derivados de benzimidazol pueden actuar como agentes antitumorales, ofreciendo una vía para el tratamiento del cáncer .
Agentes Anti-Alzheimer
Algunos derivados de benzimidazol se están explorando por sus propiedades anti-Alzheimer, potencialmente ayudando en el tratamiento de enfermedades neurodegenerativas .
Agentes Antidiabéticos
Existe el potencial para que estos compuestos se utilicen como agentes antidiabéticos, contribuyendo al control de la diabetes .
Agentes Antiparasitarios
También se están investigando las aplicaciones antiparasitarias de los derivados de benzimidazol, lo que podría conducir a tratamientos para infecciones parasitarias .
Mecanismo De Acción
The mechanism of action of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In neuroprotection, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In antimicrobial activity, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer treatment, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to inhibit tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis. In neuroprotection, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial activity, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to have potent antibacterial and antifungal activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol in lab experiments is its potent activity against various targets, making it a promising candidate for drug development. However, one of the limitations of using (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol is its low solubility in water, which can affect its bioavailability and efficacy. Therefore, it is important to optimize the formulation of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol to improve its solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol can be further evaluated for its potential applications in other research fields such as inflammation, cardiovascular diseases, and metabolic disorders. Furthermore, the development of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol derivatives with improved activity and selectivity can also be explored.
Métodos De Síntesis
The synthesis of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol involves the reaction of 2-aminobenzimidazole with 4-(methylpropyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with paraformaldehyde to yield (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol as a white solid. The yield of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propiedades
IUPAC Name |
[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15(2)16-8-10-17(11-9-16)24-13-12-22-19-7-5-4-6-18(19)21-20(22)14-23/h4-11,15,23H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWSVQTABPLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B368025.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)


![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)